molecular formula C11H19N3 B8455460 3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

Cat. No. B8455460
M. Wt: 193.29 g/mol
InChI Key: KLJLPXYHKGHGPQ-UHFFFAOYSA-N
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Patent
US06914144B2

Procedure details

A solution of 2,5-di(2-cyanoethyl)pyridine from Step C (3.16 g) was dissolved in 7N ammonia in methanol solution (45 mL) and hydrogenated under 40 psi of hydrogen gas pressure at 50° C. in the presence of Raney nickel (1.6 g) for 20 h. The catalyst was filtered through solka floc® and washed with methanol. The filtrate and wash were combined and concentrated under reduced pressure to give 2,5-di(3-aminopropyl)pyridine (I)(2.95 g).
Name
2,5-di(2-cyanoethyl)pyridine
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][C:13]#[N:14])=[CH:7][N:6]=1)#[N:2]>N.CO.[H][H].[Ni]>[NH2:2][CH2:1][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][NH2:14])=[CH:7][N:6]=1

Inputs

Step One
Name
2,5-di(2-cyanoethyl)pyridine
Quantity
3.16 g
Type
reactant
Smiles
C(#N)CCC1=NC=C(C=C1)CCC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through solka floc®
WASH
Type
WASH
Details
washed with methanol
WASH
Type
WASH
Details
The filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCC1=NC=C(C=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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